

# spectroscopic data for (6-Bromo-5-methoxypyridin-2-yl)methanol

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## Compound of Interest

Compound Name: (6-Bromo-5-methoxypyridin-2-yl)methanol

Cat. No.: B183504

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## Technical Guide: (6-Bromo-5-methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data and synthetic methodology for the chemical compound **(6-Bromo-5-methoxypyridin-2-yl)methanol**. Due to the nature of this compound as a research chemical, publicly available spectroscopic data is limited. This guide presents the available physical and chemical information and outlines a reliable experimental protocol for its synthesis.

## Spectroscopic and Physical Data

A comprehensive search of scientific databases and literature did not yield publicly available experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, Mass Spectrometry) for **(6-Bromo-5-methoxypyridin-2-yl)methanol**. Commercial suppliers list the compound and indicate the availability of such data upon purchase, but do not publish it openly. One major supplier notes that for certain early-discovery compounds, analytical data is not collected, and the responsibility for identity and purity confirmation lies with the buyer.

The following table summarizes the available physical and computed data for **(6-Bromo-5-methoxypyridin-2-yl)methanol**.

Data Point	Value
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrNO <sub>2</sub>
Molecular Weight	218.05 g/mol
CAS Number	905562-91-6
Appearance	Solid
SMILES	<chem>COc1ccc(CO)nc1Br</chem>
InChI Key	HBKNIQPNYHFKDW-UHFFFAOYSA-N

## Experimental Protocol: Synthesis of (6-Bromo-5-methoxypyridin-2-yl)methanol

The synthesis of **(6-Bromo-5-methoxypyridin-2-yl)methanol** can be readily achieved by the reduction of the corresponding aldehyde, 6-bromo-5-methoxypyridine-2-carbaldehyde, which is a commercially available starting material.

Objective: To synthesize **(6-Bromo-5-methoxypyridin-2-yl)methanol** via the reduction of 6-bromo-5-methoxypyridine-2-carbaldehyde.

Materials:

- 6-bromo-5-methoxypyridine-2-carbaldehyde
- Sodium borohydride (NaBH<sub>4</sub>)
- Methanol (anhydrous)
- Dichloromethane (DCM)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

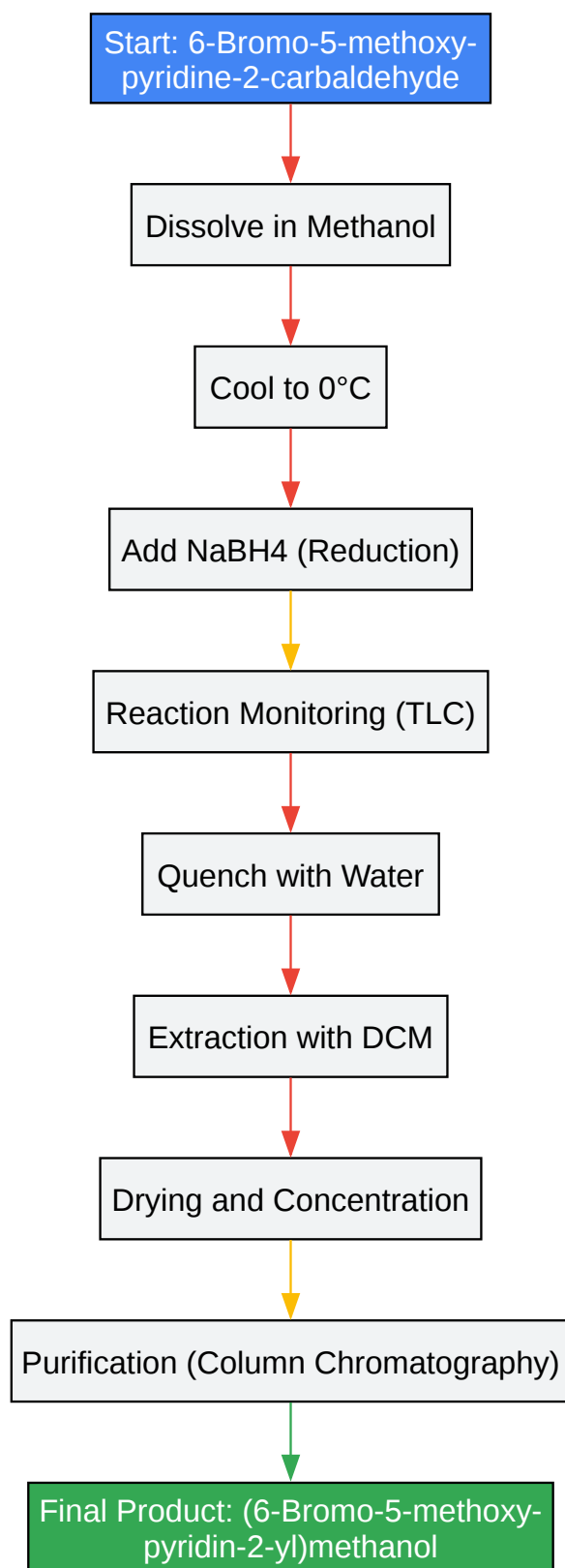
Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-bromo-5-methoxypyridine-2-carbaldehyde (1.0 equivalent).
- **Dissolution:** Dissolve the aldehyde in anhydrous methanol (approximately 10 mL per gram of aldehyde).
- **Cooling:** Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
- **Reduction:** While stirring, add sodium borohydride (1.5 equivalents) to the cooled solution in small portions over 15-20 minutes.
- **Reaction:** Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 2-3 hours.
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) until the starting aldehyde is no longer visible.
- **Quenching:** Once the reaction is complete, cool the flask again in an ice bath and slowly add deionized water to quench the excess sodium borohydride.
- **Solvent Removal:** Remove the methanol from the reaction mixture using a rotary evaporator.

- **Extraction:** To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
- **Washing and Drying:** Combine the organic extracts and wash them sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
- **Concentration:** Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **(6-Bromo-5-methoxypyridin-2-yl)methanol** by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- **Characterization:** Collect the pure fractions and remove the solvent under reduced pressure. Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry to confirm its identity and purity.

## Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **(6-Bromo-5-methoxypyridin-2-yl)methanol**.



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